molecular formula C7H12O2 B7760941 Cyclohexanecarboxylic acid CAS No. 50825-29-1

Cyclohexanecarboxylic acid

Cat. No.: B7760941
CAS No.: 50825-29-1
M. Wt: 128.17 g/mol
InChI Key: NZNMSOFKMUBTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid (CHCA, C₇H₁₂O₂, molecular weight: 128.17 g/mol) is a saturated cyclic carboxylic acid with a pKa of 4.82 and a logP value of 1.88, indicating moderate hydrophobicity . It exists as a liquid at room temperature with a melting point of 31–32°C . Industrially, CHCA is synthesized via catalytic hydrogenation of benzoic acid, though challenges such as high pressure and solvent-free conditions limit scalability . It serves as a key intermediate in pharmaceuticals (e.g., praziquantel synthesis) and agrochemicals, and as a flavoring agent in foods like sour cheeses and tropical fruit formulations . CHCA derivatives, such as esters and amides, are widely used in organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNMSOFKMUBTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059180
Record name Cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour
Record name Cyclohexanecarboxylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20500
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cyclohexanecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031342
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cyclohexanecarboxylic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg
Record name Cyclohexanecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031342
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol)
Record name Cyclohexanecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031342
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cyclohexanecarboxylic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.029-1.037
Record name Cyclohexanecarboxylic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.03 [mmHg]
Record name Cyclohexanecarboxylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20500
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

98-89-5, 50825-29-1
Record name Cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, lead salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050825291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOHEXANECARBOXYLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, lead salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lead naphthenate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXANECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9VKD9VL18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclohexanecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031342
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

31 - 32 °C
Record name Cyclohexanecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031342
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Alkaline Hydrolysis Under High-Temperature Conditions

The hydrolysis of nitriles to carboxylic acids is a widely adopted method for CCA synthesis. In Example 19 of the patent WO2013007712A1, l-(2-ethyl-butyl)-cyclohexanecarbonitrile undergoes hydrolysis using aqueous sodium hydroxide (50% solution) in a nickel-lined autoclave at 250°C for 22 hours. The reaction achieves a 93.9% molar yield of CCA, with residual nitrile (0.3% area) and intermediate amide (0.9% area) detected via GC-FID. This method’s efficacy stems from the autoclave’s ability to maintain high pressure (30.6 barg) and temperature, which accelerates the hydrolysis kinetics.

Table 1: Key Parameters for Alkaline Hydrolysis of Nitriles

ParameterValueSource
Temperature250°C
Reaction Time22 hours
CatalystNaOH (50% aqueous)
Yield93.9% (molar)
Byproducts1.2% total (amide + nitrile)

Acidic Workup and Product Isolation

Post-hydrolysis, the reaction mixture is acidified to pH < 2 using hydrochloric acid (25%), enabling phase separation. Heptane extraction followed by azeotropic drying yields a product solution containing 97.7% area CCA. This step highlights the importance of pH control in minimizing emulsification and maximizing recovery.

Catalytic Hydrogenation of Benzoic Acid

Supercritical CO₂-Mediated Hydrogenation

The hydrogenation of benzoic acid in supercritical CO₂ (scCO₂) represents a solvent-free, energy-efficient route. As reported by Chaudhari et al., palladium-charcoal catalysts facilitate this reaction at 323 K and 10 bar H₂ pressure, achieving near-quantitative conversion. scCO₂ enhances mass transfer by reducing viscosity and increasing hydrogen solubility, thereby accelerating reaction rates by 40% compared to conventional solvents.

Table 2: Hydrogenation Performance in scCO₂ vs. Traditional Solvents

ConditionscCO₂ SystemTraditional Solvent
Temperature323 K373–423 K
Pressure (H₂)10 bar50–100 bar
Conversion99%85–92%
Selectivity to CCA>99%89–95%
Catalyst Loading1 mol% Pd/C5 mol% Pd/C

Molten-State Hydrogenation

Benzoic acid’s low melting point (122°C) allows hydrogenation in its molten state without solvents. Nickel-based catalysts (e.g., Raney Ni) operated at 180°C and 75 bar H₂ pressure achieve 98% yield within 24 hours. This method eliminates solvent recovery steps but requires specialized equipment to handle corrosive molten acids.

Halogenation-Acylation Sequential Routes

Halogenation with PX₃ or SOX₂

Patent WO2013007712A1 details a multistep synthesis starting with this compound derivatives. Halogenation using PX₃ (X = Cl, Br) in the presence of trialkylamines produces acyl halides, which subsequently react with bis(2-aminophenyl)disulfide. Reduction of the disulfide linkage with triphenylphosphine or sodium borohydride yields thiol intermediates, which are acylated to form CCA derivatives.

Process Optimization and Byproduct Management

The halogenation step generates up to 21.2% unconverted nitrile, necessitating iterative recycling. Example 19 demonstrates that extending the aging time to 10 hours at 204°C reduces nitrile content to 0.3%. Neutralization with HCl (25%) and heptane extraction isolates CCA with 98.4% purity.

Alternative Synthetic Pathways

Chemical Reactions Analysis

Conversion to Cyclohexanecarbonyl Chloride

CHCA undergoes typical carboxylic acid reactions, such as conversion to its acid chloride (cyclohexanecarbonyl chloride ) using halogenating agents (e.g., SOCl₂, PCl₅). This derivative is pivotal in synthesizing esters, amides, and pharmaceuticals . For example, it is acylated with bis(2-aminophenyl)disulfide in drug intermediate synthesis, followed by reduction and further functionalization .

Oxidation to Cyclohexene

CHCA can be oxidized to cyclohexene , though specific conditions are sparingly detailed in literature. Industrial processes often employ catalytic dehydrogenation or oxidative agents, leveraging the compound’s cyclohexane backbone .

Biodegradation in Environmental Systems

CHCA is degraded by acclimated activated sludge via first-order kinetics, with >90% degradation achieved within 120 hours . Key parameters include:

ParameterOptimal ValueEffect on Degradation Rate
pH10Maximizes rate
Temperature30–40°CIncreases efficiency
Dissolved Oxygen>2 mg/LEnhances microbial activity

The rate constant (k_d) decreases at higher CHCA concentrations due to microbial inhibition .

Pharmaceutical Derivatives

CHCA derivatives, such as piperdinyl-oxy-cyclohexanecarboxylic acid , are key motifs in drug discovery. For instance, DGAT1 inhibitors incorporating this moiety show high selectivity (>100 biological targets screened) and efficacy in reducing lipid levels in vivo .

Scientific Research Applications

Pharmaceutical Applications

  • Precursor for Drug Synthesis : Cyclohexanecarboxylic acid serves as a precursor for several pharmaceutical compounds, notably in the synthesis of polyketide antibiotics like phoslactomycins. It is also involved in the production of caprolactam, a precursor for nylon-6 .
  • Therapeutic Agents : Derivatives of this compound have been studied for their therapeutic potential. For instance, certain derivatives act as positive allosteric modulators of metabotropic glutamate receptors, which are relevant in treating neurological disorders .
  • Analytical Chemistry : The compound is utilized in determining complex binding constants with cyclodextrins, aiding in drug formulation and delivery systems .

Agricultural Applications

This compound derivatives are employed as raw materials for agricultural chemicals. Their ability to form esters and amides allows for the development of herbicides and pesticides that are more effective and environmentally friendly .

Material Science Applications

  • Plasticizers : this compound derivatives have been identified as effective plasticizers in polymer formulations. They improve the flexibility and durability of materials used in various applications, including packaging and construction .
  • Functional Chemicals : The compound is also used in producing functional chemicals that enhance the properties of polymers and other materials .

Case Study 1: Pharmaceutical Development

A study demonstrated the synthesis of a this compound derivative that exhibited significant activity as a positive modulator of metabotropic glutamate receptor subtype 4 (mGluR4). This research highlights the potential of this compound derivatives in developing new treatments for neurological conditions.

Case Study 2: Agricultural Innovation

Research on this compound-based herbicides showed improved efficacy compared to traditional herbicides, suggesting that these derivatives can minimize environmental impact while maintaining agricultural productivity.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Compounds/Derivatives
PharmaceuticalsPrecursor for antibiotics, drug formulationsPhoslactomycins, Caprolactam
AgricultureHerbicides, pesticidesVarious cyclohexane derivatives
Material SciencePlasticizers, functional chemicalsThis compound esters

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. For instance, it undergoes microbial degradation to form para-hydroxybenzoic acid . In rat liver extracts, it converts to hippuric acid through aromatization . These transformations highlight its role in metabolic processes and its potential impact on biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Toxicity
Cyclohexanecarboxylic Acid C₇H₁₂O₂ 128.17 pKa 4.82; logP 1.88; liquid at RT; used in flavors, pharmaceuticals . Low neurotoxicity compared to valproic acid analogues .
Benzoic Acid C₇H₆O₂ 122.12 pKa 4.2; solid at RT; preservative . Limited use in synthesis; higher acidity than CHCA .
Valproic Acid (VPA) C₈H₁₆O₂ 144.21 Branched-chain carboxylic acid; anticonvulsant . High neurotoxicity; CHCA analogues show reduced toxicity but lower potency .
1-Methylthis compound C₈H₁₄O₂ 142.20 Methylated CHCA derivative . Increased pharmacological potency but fatal neurotoxicity in preclinical studies .
Butanoic Acid C₄H₈O₂ 88.11 Short-chain fatty acid; rancid odor . Marker for olive spoilage (zapateria); CHCA co-occurs in defective olives .

Reactivity and Derivatives

  • Cyclohex-1-ene-carboxylic Acid : An unsaturated analogue with a double bond, synthesized via microbial metabolism . Less stable than CHCA due to unsaturation.
  • 2-Oxothis compound : A ketone-containing derivative used in anaerobic bacterial studies; higher reactivity due to carbonyl group .
  • This compound Chloride : Key intermediate in acylations; used to synthesize heterocyclic compounds (e.g., benzothiazolamides) .

Table 1: Physical and Chemical Properties

Property This compound Benzoic Acid Valproic Acid
Molecular Weight (g/mol) 128.17 122.12 144.21
pKa 4.82 4.2 4.8
Physical State (RT) Liquid Solid Liquid
logP 1.88 1.87 2.75
Key Application Pharma intermediate, flavor Preservative Anticonvulsant

Table 2: Toxicity and Functional Comparison

Compound Neurotoxicity Key Advantage Limitation
This compound Low Safer than VPA derivatives Lower potency
1-Methyl-CHCA High Higher potency than CHCA Fatal toxicity in animal models
Butanoic Acid Moderate Natural spoilage indicator Strong odor limits applications

Biological Activity

Cyclohexanecarboxylic acid (CHCA), a cyclic carboxylic acid, has garnered attention due to its diverse biological activities. This article provides an in-depth review of its pharmacological properties, mechanisms of action, and relevant case studies.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it inhibits the growth of various pathogenic bacteria, potentially by disrupting their membrane integrity and metabolic processes .

2. Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is attributed to its ability to scavenge free radicals and enhance the body's endogenous antioxidant defenses .

3. Anti-inflammatory Effects

Studies have shown that CHCA can modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases. It appears to inhibit pro-inflammatory cytokine production, thereby reducing inflammation .

The biological activities of this compound are mediated through several mechanisms:

  • Membrane Disruption : CHCA alters the fluidity and permeability of microbial membranes, leading to cell lysis.
  • Enzyme Inhibition : It inhibits enzymes involved in the synthesis of bacterial cell walls and other critical pathways.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate inflammation and oxidative stress responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacteria, showcasing its potential as a natural preservative in food products .

Case Study 2: Anti-inflammatory Action

In an animal model of arthritis, administration of CHCA significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Pharmacokinetics

This compound is rapidly absorbed and metabolized in vivo. Its bioavailability varies across species, with studies indicating approximately 100% bioavailability in rats and dogs, while it is lower in monkeys (68%) due to differences in metabolic pathways .

Toxicological Profile

Toxicity studies indicate that this compound has low acute toxicity via dermal routes but shows irritative effects on skin and eyes at higher concentrations . The No Observed Adverse Effect Level (NOAEL) is established at 150 mg/kg body weight per day based on chronic exposure studies.

Q & A

Q. What are the optimal laboratory conditions for synthesizing cyclohexanecarboxylic acid?

this compound can be synthesized via oxidation of cyclohexanol using sodium dichromate in the presence of sulfuric acid . Key considerations include:

  • Reagent ratios : Maintain stoichiometric balance to avoid side reactions.
  • Temperature control : Exothermic reactions require cooling to prevent thermal runaway.
  • Purification : Post-synthesis, use recrystallization in a solvent system (e.g., ethanol-water) to isolate pure crystals, leveraging its low water solubility (2.01 g/L at 15°C) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .
  • Storage : Store at -20°C in airtight containers for long-term stability; avoid exposure to strong acids/oxidizers .

Q. How can researchers confirm the purity of this compound post-synthesis?

  • Melting point analysis : Compare observed melting point (30–32°C) with literature values .
  • Chromatography : Use HPLC or TLC with a polar stationary phase to detect impurities.
  • Spectroscopic methods : IR spectroscopy to identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported physicochemical data (e.g., melting point, solubility) be resolved?

Discrepancies often arise from differences in sample purity or measurement techniques. For example:

  • Melting point : Pure samples melt at 30–32°C , but impurities can depress this range.
  • Solubility : Low water solubility (2.01 g/L at 15°C) vs. higher solubility in organic solvents like ethanol. Mitigation strategies include cross-referencing multiple sources (e.g., NIST data ) and validating methods via collaborative studies.

Q. What advanced techniques characterize the conformational dynamics of this compound?

  • NMR spectroscopy : Analyze axial-equatorial isomerism in derivatives using coupling constants (e.g., J values for chair-flip transitions) .
  • Computational modeling : Density Functional Theory (DFT) to predict energy barriers for ring inversion .
  • X-ray crystallography : Resolve crystal packing effects on cyclohexane ring geometry .

Q. How can green chemistry principles improve the sustainability of this compound synthesis?

  • Catalyst optimization : Replace toxic dichromates with enzymatic or metal-free catalysts .
  • Solvent selection : Use biodegradable solvents (e.g., cyclopentyl methyl ether) instead of halogenated solvents.
  • Waste management : Implement closed-loop systems to recover unreacted starting materials .

Q. What strategies address environmental persistence of this compound in aquatic systems?

  • Biodegradation studies : Screen microbial consortia capable of metabolizing the compound under aerobic/anaerobic conditions .
  • Adsorption techniques : Use activated carbon or biochar to sequester the acid from wastewater .
  • Photocatalytic degradation : TiO₂-based catalysts under UV light to mineralize the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanecarboxylic acid
Reactant of Route 2
Cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.